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Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Ethynylacetophenone, a valuable building block in medicinal chemistry and drug

development, is not readily available from commercial suppliers. However, its synthesis can be

readily achieved in a laboratory setting. This technical guide provides a comprehensive

overview of the synthetic route to 3-ethynylacetophenone, starting from the commercially

available precursor, 3-bromoacetophenone. We present a detailed experimental protocol for a

two-step synthesis involving a Sonogashira coupling reaction followed by a deprotection step.

Additionally, this guide includes a list of commercial suppliers for the starting material, 3-

bromoacetophenone, and a summary of its chemical and physical properties.

Commercial Unavailability of 3-
Ethynylacetophenone and the Synthetic Alternative
Direct searches for 3-ethynylacetophenone from major chemical vendors indicate that it is not a

standard catalog item. This necessitates a synthetic approach for its acquisition. A highly

efficient and widely used method for the formation of carbon-carbon bonds between sp² and sp

hybridized carbons is the Sonogashira cross-coupling reaction. This reaction provides a

straightforward pathway to synthesize aryl alkynes, such as 3-ethynylacetophenone, from the

corresponding aryl halide.
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The proposed synthetic strategy involves two key steps:

Sonogashira Coupling: Reaction of the commercially available 3-bromoacetophenone with a

protected acetylene, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group is a

common protecting group for terminal alkynes, preventing self-coupling and other unwanted

side reactions.[1][2][3]

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal

alkyne, 3-ethynylacetophenone.[4][5][6]

Commercial Suppliers of 3-Bromoacetophenone
The key starting material, 3-bromoacetophenone (CAS No: 2142-63-4), is readily available

from numerous chemical suppliers. Researchers can procure this compound from the following

vendors, among others:
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Supplier Product Name Purity CAS Number

Chem-Impex
3'-

Bromoacetophenone
≥ 99% (GC) 2142-63-4

Sihauli Chemicals
3 - Bromo

Acetophenone
99% 2142-63-4

Corey Organics
3-Bromo

Acetophenone
Not Specified 2142-63-4

Tokyo Chemical

Industry (TCI)

3'-

Bromoacetophenone
>98.0%(GC) 2142-63-4

CP Lab Safety

3'-

Bromoacetophenone,

min 98%

min 98% 2142-63-4

BLD Pharm
3'-

Bromoacetophenone
Not Specified 2142-63-4

Thermo Scientific

Chemicals (via Fisher

Scientific)

3'-

Bromoacetophenone,

97%

97% 2142-63-4

Otto Chemie Pvt Ltd

3′-

Bromoacetophenone,

99%

99% 2142-63-4

Physicochemical Properties of 3-
Bromoacetophenone
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Property Value Reference

Molecular Formula C₈H₇BrO [7]

Molecular Weight 199.05 g/mol [7][8]

Appearance
Pale yellow clear or colorless

to light green liquid
[7]

Melting Point 7-12 °C [8][9]

Boiling Point 79 - 81 °C / 2 mmHg [7]

Density 1.498 - 1.505 g/mL at 20 °C [7]

Refractive Index n20/D 1.574 - 1.576 [7]

Purity ≥ 99% (GC) [7]

Detailed Experimental Protocol for the Synthesis of
3-Ethynylacetophenone
The following protocol describes a general procedure for the synthesis of 3-

ethynylacetophenone from 3-bromoacetophenone.

Step 1: Sonogashira Coupling of 3-Bromoacetophenone
with Trimethylsilylacetylene
This step aims to form 3-(trimethylsilylethynyl)acetophenone.

Materials and Reagents:

3-Bromoacetophenone

Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)
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Triethylamine (TEA), anhydrous

Toluene or THF, anhydrous

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux

condenser, and a septum, add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq),

and CuI (0.04-0.10 eq).

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three

times.

Under a positive pressure of inert gas, add anhydrous triethylamine (2.0-3.0 eq) and

anhydrous toluene or THF.

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the

catalyst complex.

Slowly add trimethylsilylacetylene (1.1-1.5 eq) via syringe.

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction

is typically complete within 2-6 hours.

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl

acetate.

The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 3-
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(trimethylsilylethynyl)acetophenone.

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of 3-
(Trimethylsilylethynyl)acetophenone
This step removes the TMS group to yield the final product, 3-ethynylacetophenone.

Materials and Reagents:

3-(Trimethylsilylethynyl)acetophenone (from Step 1)

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Methanol or Tetrahydrofuran (THF)

Dichloromethane (DCM) or Ethyl acetate

Water

Standard laboratory glassware

Procedure using Potassium Carbonate:

Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in methanol.

Add potassium carbonate (0.2-1.0 eq) to the solution.

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is

typically complete within 1-3 hours.[4]

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and extract the product with dichloromethane or ethyl acetate.

Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 3-ethynylacetophenone.

If necessary, the product can be further purified by column chromatography.

Procedure using Tetrabutylammonium Fluoride (TBAF):

Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in THF.

Cool the solution to 0 °C in an ice bath.

Slowly add a 1M solution of TBAF in THF (1.1 eq).

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by

TLC.

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 3-ethynylacetophenone.

If necessary, the product can be further purified by column chromatography.

Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the synthetic pathway and the

general experimental workflow.

3-Bromoacetophenone

3-(Trimethylsilylethynyl)acetophenone

Pd(PPh₃)₂Cl₂, CuI, TEA
Toluene or THF

Trimethylsilylacetylene

3-Ethynylacetophenone

K₂CO₃, MeOH or
TBAF, THF

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic pathway to 3-ethynylacetophenone.
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Caption: General experimental workflow for the synthesis.

Conclusion
While 3-ethynylacetophenone is not directly available from commercial sources, it can be

efficiently synthesized in a two-step process from the readily available 3-bromoacetophenone.

The Sonogashira coupling reaction followed by deprotection of the trimethylsilyl group provides

a reliable route for researchers and drug development professionals to access this important

chemical intermediate. The detailed protocol and supplier information provided in this guide are

intended to facilitate the in-house synthesis of 3-ethynylacetophenone for various research and

development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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